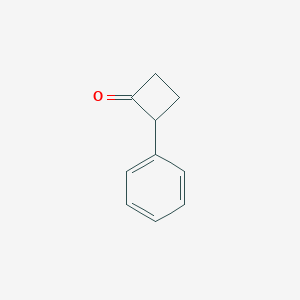

2-Phenylcyclobutanone

Beschreibung

Significance of Cyclobutanone (B123998) Derivatives in Synthetic Methodologies

Cyclobutanone and its derivatives are not merely chemical curiosities; they are powerful intermediates in the synthesis of a wide array of organic compounds. liskonchem.comresearchgate.net Their utility stems from the inherent ring strain of the four-membered ring, which facilitates a variety of chemical transformations. researchgate.netrsc.org These reactions include ring expansions, ring-opening reactions, and functionalizations, which provide access to diverse molecular scaffolds. nih.govresearchgate.net

The versatility of cyclobutanone derivatives is evident in their application in the total synthesis of natural products and as key components in the development of pharmaceuticals. nih.govliskonchem.com Derivatives of cyclobutanone are integral to the synthesis of certain antibiotics and antiviral drugs. liskonchem.com The four-membered ring structure can be a core component of many bioactive molecules, contributing to their therapeutic efficacy. liskonchem.com

Historical Context of Cyclobutane (B1203170) Chemistry in Organic Synthesis

The journey into the world of cyclobutane chemistry began in the early 20th century. solubilityofthings.com The first synthesis of cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218). wikipedia.org This discovery was a significant milestone, expanding the understanding of cyclic hydrocarbons and their unique bonding characteristics. solubilityofthings.com Initially, the high reactivity of cyclobutanes, a consequence of their significant ring strain, was a primary focus of study. solubilityofthings.com Over time, synthetic chemists began to harness this reactivity, developing methods to construct and manipulate the cyclobutane ring. The advent of photochemical [2+2] cycloadditions provided a powerful and direct route to cyclobutane derivatives, further fueling interest in this area. acs.org This led to the use of cyclobutanes as versatile intermediates in the synthesis of more complex molecules. researchgate.net

Role of Ring Strain in Cyclobutanone Reactivity and Transformations

The reactivity of cyclobutanones is intrinsically linked to the concept of ring strain. This strain arises from the deviation of bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5 degrees. solubilityofthings.com The calculated ring strain energy for cyclobutanone is approximately 120 kJ mol⁻¹, which is significantly higher than that of cyclopentanone (B42830) (~41 kJ mol⁻¹) and cyclohexanone (B45756) (~29 kJ mol⁻¹). rsc.org

This high degree of ring strain makes the cyclobutanone ring susceptible to cleavage, a characteristic that is exploited in various synthetic transformations. acs.org For instance, in Norrish Type-I photochemical reactions, the greater ring strain in cyclobutanone facilitates ring-opening pathways. rsc.org The strain energy also plays a crucial role in thermal reactions, where the relief of strain can be a powerful thermodynamic driving force for reactions such as ring expansions and rearrangements. rsc.org The activation of C-C σ-bonds within the strained four-membered ring is a key transformation, offering a pathway to modify the carbon skeleton of organic molecules. rsc.org

Structural Features and Stereochemical Considerations of 2-Phenylcyclobutanone

The presence of a phenyl group at the 2-position of the cyclobutanone ring introduces specific structural and stereochemical features that significantly influence its chemical behavior.

Analysis of Phenyl Group Influence on Cyclobutanone Core

The phenyl substituent in this compound exerts both steric and electronic effects on the cyclobutanone core. Sterically, the bulky phenyl group can influence the stereochemical outcome of reactions at the carbonyl group or the adjacent α-carbon. acs.org

Electronically, the phenyl group can participate in conjugation with the carbonyl group, although this interaction is often influenced by the puckered nature of the cyclobutane ring. The electronic nature of substituents on the phenyl ring can further modulate the reactivity of the cyclobutanone. For example, electron-donating groups can affect the course of certain reactions. escholarship.org In the context of benzannulation reactions of 4-arylcyclobutenols, the electronic nature of the aryl substituent was found to influence the reaction's transition state. nih.gov

Chirality and Stereogenicity in this compound and its Derivatives

The this compound molecule possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched this compound and its derivatives is a significant area of research, as the stereochemistry of these compounds is often crucial for their biological activity or their role as chiral building blocks. thieme-connect.de

The development of stereoselective methods to synthesize and functionalize cyclobutanes and cyclobutanones has been a major focus. nih.gov This includes organocatalytic and biocatalytic approaches to achieve high levels of enantiocontrol. nih.gov Desymmetrization of prochiral cyclobutanones is another powerful strategy to generate chiral derivatives. nih.gov Furthermore, the concept of stereogenicity extends beyond just the carbon framework. In transition metal-catalyzed reactions involving cyclobutanone derivatives, the metal center itself can be stereogenic, which can play a critical role in controlling the stereochemical outcome of the transformation. acs.org The ability to control the formation of quaternary stereocenters in cyclobutanone derivatives is a particularly important challenge in synthetic chemistry. nih.gov

| Property | Value |

| IUPAC Name | 2-phenylcyclobutan-1-one |

| Molecular Formula | C₁₀H₁₀O |

| Molar Mass | 146.19 g/mol |

| CAS Number | 42436-86-2 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFQHWYGJPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466792 | |

| Record name | 2-phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42436-86-2 | |

| Record name | 2-phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2 Phenylcyclobutanone

Chemo- and Regioselective Synthesis Approaches

The controlled synthesis of 2-phenylcyclobutanone requires methodologies that precisely dictate the formation of the four-membered ring and the placement of the phenyl substituent. Chemo- and regioselective approaches are paramount in achieving high yields and minimizing the formation of unwanted byproducts.

[2+2] Cycloaddition Reactions in this compound Formation

The [2+2] cycloaddition reaction stands as a powerful and direct method for the construction of cyclobutane (B1203170) rings. This approach involves the union of two two-carbon components to form the four-membered carbocycle. Specifically, the reaction of a ketene (B1206846) with an alkene is a widely employed strategy for the synthesis of cyclobutanones.

The cycloaddition of a ketene with an alkene is a thermally allowed [π2s + π2a] process, offering a concerted pathway to the cyclobutanone (B123998) product. Phenylketene, generated in situ from precursors such as phenylacetyl chloride and a non-nucleophilic base like triethylamine (B128534), can react with various alkenes to afford this compound derivatives. The regioselectivity of this reaction is generally well-defined, with the more nucleophilic carbon of the alkene adding to the carbonyl carbon of the ketene.

Recent advancements in this area have focused on the use of Lewis acids to catalyze the [2+2] cycloaddition. Lewis acids can activate the ketene, enhancing its electrophilicity and promoting the reaction with less reactive alkenes under milder conditions. This catalytic approach often leads to improved yields and diastereoselectivities.

The synthesis of this compound via ketene-alkene cycloaddition typically involves the reaction of phenylketene with an alkene. For instance, the reaction of phenylketene with styrene (B11656) can, in principle, yield diphenylcyclobutanone derivatives. However, for the specific synthesis of this compound, ethylene (B1197577) is the ideal alkene partner.

In a typical procedure, phenylacetyl chloride is treated with triethylamine in an inert solvent to generate phenylketene. The subsequent introduction of ethylene gas under pressure facilitates the [2+2] cycloaddition. The use of Lewis acids, such as aluminum chloride or zinc chloride, can catalyze the reaction, allowing it to proceed at lower temperatures and pressures. The diastereoselectivity of the reaction can be influenced by the nature of the substituents on both the ketene and the alkene, as well as the choice of catalyst and reaction conditions. For the reaction of phenylketene with a monosubstituted alkene like styrene, a mixture of cis and trans diastereomers of 2,3-diphenylcyclobutanone would be expected, with the ratio depending on steric and electronic factors.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield | Reference |

| Phenylacetyl chloride | Ethylene | Triethylamine, inert solvent, pressure | This compound | Moderate | General Knowledge |

| Phenylketene | Styrene | Thermal or Lewis Acid | 2,3-Diphenylcyclobutanone (cis/trans mixture) | Varies | General Knowledge |

Ring Expansion and Contraction Methodologies Leading to this compound

Alternative strategies to direct cycloaddition for the synthesis of this compound involve the rearrangement of smaller or larger ring systems. These ring expansion and contraction methodologies offer unique pathways to the target molecule, often from readily available starting materials.

The acid- or base-catalyzed rearrangement of cyclopropanol (B106826) derivatives provides a powerful method for the synthesis of cyclobutanones. This transformation, often referred to as a vinylcyclopropane-like rearrangement, involves the opening of the three-membered ring followed by ring closure to form the more stable four-membered ring.

For the synthesis of this compound, a suitable precursor would be a 1-phenyl-1-vinylcyclopropane or a related derivative that can generate a carbocation or a carbanion at the appropriate position to facilitate the rearrangement. For example, the treatment of 1-phenyl-1-vinylcyclopropane with an acid could lead to the formation of a tertiary carbocation, which can then undergo a 1,2-shift of a cyclopropyl (B3062369) C-C bond to expand the ring to a cyclobutyl cation, which upon quenching would yield a substituted cyclobutane. Subsequent oxidation could then provide this compound.

A more direct route involves the rearrangement of 1-(1-hydroxyalkyl)cyclopropanols. Specifically, the Tiffeneau-Demjanov rearrangement offers a classic method for one-carbon ring expansion. This reaction typically involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid. For the synthesis of this compound, a precursor such as 1-(aminomethyl)-1-phenylcyclopropanol would be required. Diazotization of the primary amine would generate a diazonium salt, which upon loss of nitrogen gas, would lead to a primary carbocation. A subsequent 1,2-alkyl shift from the cyclopropane (B1198618) ring would drive the ring expansion to form this compound.

| Precursor | Reagents | Product | Yield | Reference |

| 1-(Aminomethyl)-1-phenylcyclopropanol | NaNO₂, HCl | This compound | Moderate to Good | Tiffeneau-Demjanov Rearrangement Principle |

The rearrangement of oxaspiropentanes, which are bicyclic ethers containing a three-membered and a four-membered ring sharing a common carbon atom, is another effective method for the synthesis of cyclobutanones. These rearrangements can be promoted by heat, acid, or transition metals.

To synthesize this compound via this methodology, a phenyl-substituted oxaspiropentane would be the key intermediate. The synthesis of such an intermediate could be envisioned from the epoxidation of a phenyl-substituted methylenecyclopropane. Subsequent acid-catalyzed rearrangement of the phenyl-oxaspiropentane would involve the cleavage of a C-O bond of the epoxide, followed by migration of one of the cyclopropane C-C bonds to expand the ring and form the this compound. The regioselectivity of the ring opening and subsequent rearrangement would be crucial in determining the final product.

Diazomethane-Mediated Ring Expansions

Ring expansion reactions provide a powerful method for constructing larger cyclic systems from smaller, more readily available precursors. The Tiffeneau-Demjanov rearrangement and related processes utilizing diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane, are classic examples of one-carbon ring expansions of cyclic ketones.

The general mechanism for the ring expansion of a cyclic ketone with a reagent like trimethylsilyldiazomethane, typically promoted by a Lewis acid such as boron trifluoride (BF₃), involves several key steps. nih.govsigmaaldrich.com Initially, the diazomethane derivative performs a nucleophilic attack on the carbonyl carbon of the cyclobutanone. This is followed by the loss of dinitrogen and a subsequent 1,2-alkyl shift, where one of the ring carbons migrates to the adjacent carbon. This migration event results in the expansion of the four-membered ring to a five-membered cyclopentanone (B42830) ring, releasing ring strain in the process. The regioselectivity of the migration is a critical aspect of this transformation. nih.gov For a substituted cyclobutanone like this compound, this would lead to a phenyl-substituted cyclopentanone.

Functionalization of Pre-existing Cyclobutanone Scaffolds

An alternative to constructing the ring system from acyclic precursors is the direct functionalization of a pre-existing cyclobutanone scaffold. This approach is particularly valuable for introducing substituents at specific positions. The α-position to the carbonyl group is especially amenable to functionalization through the formation of an enolate intermediate. nih.gov

A viable strategy for synthesizing this compound via this method involves the α-arylation of cyclobutanone. This can be achieved by first generating the cyclobutanone enolate using a suitable base. The resulting nucleophilic enolate can then react with an electrophilic phenyl source. More advanced methods utilize transition metal catalysis. For instance, a synergistic approach combining palladium catalysis with enamine activation has been developed for the intramolecular α-arylation of cyclobutanones bearing a pendent ortho-bromoaryl group. nih.gov This strategy provides a powerful handle for controlling reactivity and, in asymmetric variants, enantioselectivity. nih.gov

Enantioselective Synthesis of Chiral this compound and its Derivatives

The development of methods to synthesize enantioenriched this compound is of paramount importance, as the stereochemistry of such building blocks often dictates the biological activity of more complex target molecules. The inherent strain of the cyclobutanone ring makes it a privileged structure for a variety of transformations that can be rendered asymmetric. nih.govuni-mainz.de Key strategies include asymmetric catalysis and the desymmetrization of prochiral precursors. nih.govnih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules from achiral or racemic starting materials with high enantioselectivity. nih.govresearchgate.net In the context of this compound, catalytic methods are employed in kinetic resolutions of racemic mixtures and in asymmetric transformations that create the chiral center during the reaction. rsc.orgnih.gov

The efficacy of a metal-catalyzed asymmetric reaction is overwhelmingly dependent on the structure of the chiral ligand coordinated to the metal center. acs.org The ligand creates a chiral environment around the active site, forcing the substrate to adopt a specific orientation and thereby directing the reaction to favor one enantiomer over the other.

Several key principles guide modern ligand design. C₂-symmetry is a common feature in many successful "privileged ligands," as it can simplify the number of possible substrate-catalyst arrangements and reaction pathways, which is beneficial for achieving high enantioselectivity. utexas.edu The modular synthesis of ligands is another important concept, allowing for the rapid generation of a library of related ligands to screen for optimal performance in a given reaction. utexas.edu

For cyclobutanone systems, various ligand classes have proven effective. Chiral phosphine (B1218219) and amine ligands are used in palladium-catalyzed arylations. nih.gov PHOX (phosphinooxazoline) ligands have been employed in palladium-catalyzed asymmetric Baeyer-Villiger oxidations of prochiral cyclobutanones. caltech.edu Furthermore, C₂-symmetric chiral N,N'-dioxide ligands have emerged as a versatile class, capable of coordinating to a wide variety of metal ions to form complexes that catalyze numerous asymmetric reactions with high stereocontrol. rsc.orgrsc.org

Metal catalysis offers a diverse toolkit for the enantioselective synthesis of this compound derivatives. A notable example is the classical kinetic resolution of 2-arylcyclobutanones through an asymmetric Baeyer-Villiger oxidation. A novel method utilizing a Cu(II)/SPDO (spiro-bis(oxazoline)) complex has been reported to effectively resolve racemic 2-aryl-substituted cyclobutanones. rsc.orgnih.gov This reaction produces both the chiral γ-lactone and the unreacted, enantioenriched 2-arylcyclobutanone, making both enantiomers of the starting material accessible. nih.gov The transformation exhibits excellent enantioselectivities and regioselectivities for a range of substrates. rsc.orgnih.gov

Table 1: Cu(II)/SPDO Catalyzed Kinetic Resolution of 2-Arylcyclobutanones via Baeyer-Villiger Oxidation rsc.orgnih.gov

| Entry | 2-Arylcyclobutanone (Substituent) | Enantiomeric Excess of Recovered Ketone (% ee) | Enantiomeric Excess of Lactone Product (% ee) | Regioselectivity (rs) |

|---|---|---|---|---|

| 1 | Phenyl | >99 | 95 | >20/1 |

| 2 | 4-Methylphenyl | 99 | 95 | >20/1 |

| 3 | 4-Methoxyphenyl | 98 | 94 | >20/1 |

| 4 | 4-Chlorophenyl | >99 | 96 | >20/1 |

Synergistic catalysis, such as the combination of palladium and enamine activation, has also been employed in the desymmetrization of cyclobutanones through intramolecular α-arylation, highlighting the versatility of metal-catalyzed approaches. nih.gov

Desymmetrization Strategies for Prochiral Cyclobutanones

An elegant and highly efficient approach to chiral molecules is the desymmetrization of prochiral or meso compounds. Prochiral cyclobutanones, such as 3-phenylcyclobutanone (B1345705), possess a plane of symmetry, and a reaction that selectively functionalizes one of two enantiotopic groups can generate a chiral product with high enantiomeric purity. nih.gov The inherent ring strain of cyclobutanones makes them ideal substrates for such strategies, which include α-functionalization, rearrangements, and C-C bond activation. nih.gov

One successful strategy involves the enantioselective deprotonation of a prochiral cyclobutanone using a chiral base. For example, 3-phenylcyclobutanone can be deprotonated using a chiral lithium amide at low temperatures. nih.gov The resulting chiral enolate can be trapped with an electrophile, such as a silyl (B83357) chloride, to yield an enantioenriched silyl enol ether, which can then be used in subsequent diastereoselective reactions. nih.gov

Ring expansion reactions can also be employed as desymmetrization strategies. Asymmetric nitrogen-based ring expansions of prochiral cyclobutanones have been developed to access chiral γ-lactams, which are important motifs in drug discovery. uni-mainz.de This transformation utilizes a chiral amine, such as (1S,2R)-1-amino-2-indanol, to induce asymmetry during a rearrangement of an intermediate N,O-ketal. uni-mainz.de This method is notable for not requiring transition metals and for its ability to forge all-carbon quaternary stereocenters with good selectivity. uni-mainz.de

Table 2: Overview of Desymmetrization Strategies for Cyclobutanone Scaffolds

| Strategy | Description | Example Catalyst/Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| α-Functionalization | Enantioselective deprotonation followed by electrophilic trapping. | Chiral Lithium Amide | α-Functionalized Chiral Cyclobutanone | nih.gov |

| Rearrangement (Nitrogen Insertion) | Asymmetric ring expansion via N,O-ketal rearrangement. | Chiral Aminoindanol | Chiral γ-Lactam | uni-mainz.de |

| Rearrangement (Baeyer-Villiger) | Enzymatic or metal-catalyzed asymmetric oxidation. | Enzymes, Pd/PHOX | Chiral γ-Lactone | nih.govcaltech.edu |

Biocatalytic Approaches to Chiral this compound Precursors

The quest for enantiomerically pure pharmaceuticals has propelled the development of green and highly selective synthetic methods. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful tool for the synthesis of chiral building blocks. In the context of this compound, biocatalytic strategies primarily focus on the asymmetric reduction of prochiral precursors or the kinetic resolution of racemic intermediates to yield enantiopure precursors, which can then be converted to the target molecule.

One of the most promising biocatalytic methods for obtaining chiral cyclobutanones is the enantioselective reduction of corresponding cyclobutenones. Ene-reductases (EREDs), a class of flavin-dependent enzymes, are particularly well-suited for this transformation. matthey.comacsgcipr.org They catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones, with high stereoselectivity. acsgcipr.orgnih.gov This approach offers a direct route to optically active cyclobutanones from readily available cyclobutenone precursors. The reduction is typically carried out under mild aqueous conditions, aligning with the principles of green chemistry. matthey.com

Another significant biocatalytic strategy involves the use of alcohol dehydrogenases (ADHs). These enzymes facilitate the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.govmdpi.com In the synthesis of chiral this compound precursors, an ADH could be employed to reduce a precursor ketone, establishing the desired stereocenter. The versatility of ADHs allows for the production of both (R)- and (S)-enantiomers by selecting an appropriate enzyme. rsc.org Furthermore, efficient cofactor regeneration systems, often enzyme-coupled, are crucial for the economic feasibility of these processes on a larger scale. nih.govresearchgate.net

Kinetic resolution, another cornerstone of biocatalysis, can also be applied to precursors of this compound. Lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.comnih.govmdpi.com For instance, a racemic mixture of 2-phenylcyclobutanol (B2891321) could be resolved by a lipase (B570770), which would selectively acylate one enantiomer, allowing for the separation of the faster-reacting acylated product from the unreacted, enantiopure alcohol. The choice of lipase, acyl donor, and solvent are critical parameters that influence both the enantioselectivity and the reaction rate. mdpi.com

The deracemization of racemic alcohols, which combines an oxidation and a reduction step in a cascade reaction, presents an advanced biocatalytic approach. rsc.org This method can convert a racemic mixture of a this compound precursor alcohol into a single enantiomer, potentially achieving theoretical yields of up to 100%.

The selection of the specific biocatalyst and reaction conditions is paramount to achieving high enantiomeric excess (e.e.) and yield. The substrate scope of many enzymes is broad, and through protein engineering, their activity and selectivity can often be tailored to specific substrates. nih.gov

Detailed Research Findings:

While specific studies on the biocatalytic production of this compound precursors are not extensively documented in publicly available literature, the principles derived from research on analogous structures provide a strong foundation for their synthesis. The following table summarizes the potential biocatalytic approaches and expected outcomes based on existing research for similar substrates.

| Biocatalytic Approach | Enzyme Class | Precursor Substrate Example | Product | Key Findings & Considerations |

| Asymmetric Reduction | Ene-Reductase (ERED) | 2-Phenyl-2-cyclobutenone | (R)- or (S)-2-Phenylcyclobutanone | EREDs have shown high enantioselectivity (up to >99% e.e.) for the reduction of other cyclobutenones. The stereochemical outcome (R or S) is dependent on the specific ene-reductase used. Requires a cofactor regeneration system (e.g., using glucose dehydrogenase). |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | This compound (for deracemization) or a prochiral diketo-precursor | (R)- or (S)-2-Phenylcyclobutanol | A wide variety of ADHs are available, providing access to both enantiomers. Substrate and enzyme engineering can enhance selectivity. Cofactor recycling is essential for scalability. |

| Kinetic Resolution | Lipase | (rac)-2-Phenylcyclobutanol | (R)-2-Phenylcyclobutanol and (S)-2-Phenylcyclobutyl acetate (B1210297) (or vice versa) | Highly effective for resolving racemic alcohols. The choice of lipase and acyl donor is crucial for achieving high enantiomeric ratios (E > 200) and conversions approaching the theoretical maximum of 50%. |

| Deracemization | Photooxidation & Ketoreductase | (rac)-2-Phenylcyclobutanol | (R)- or (S)-2-Phenylcyclobutanol | Combines a non-enzymatic oxidation with a biocatalytic reduction in a cascade to convert the entire racemic mixture to a single enantiomer, offering higher theoretical yields than kinetic resolution. |

Reaction Mechanisms and Pathways of 2 Phenylcyclobutanone

Ring-Opening Reactions of 2-Phenylcyclobutanone Derivatives

The inherent ring strain of the cyclobutane (B1203170) ring is a key driving force for the ring-opening reactions of this compound. imperial.ac.uk Various methods, including the application of heat, Lewis acids, nucleophiles, and radical initiators, can be employed to facilitate the cleavage of the C-C bonds within the ring. libretexts.org

The thermal ring-opening of cyclobutanones can proceed via an electrocyclic reaction, a type of pericyclic reaction governed by the principles of orbital symmetry. For a cyclobutene (B1205218) system, which is analogous to the core transformation in the ring-opening of a cyclobutanone (B123998) to a vinylketene-like intermediate, the thermal process involves a 4π-electron system. According to the Woodward-Hoffmann rules, a 4nπ electron system (where n=1) undergoes a conrotatory ring-opening under thermal conditions. wikipedia.orgmasterorganicchemistry.comfiveable.me

In this conrotatory process, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com This stereospecific rotation dictates the geometry of the resulting acyclic conjugated system. For a substituted cyclobutanone like this compound, this process would lead to the formation of a transient vinylketene. The stereochemistry of the phenyl group in the product would be determined by this conrotatory motion. Although specific studies detailing the thermal ring-opening of this compound are not abundant, the principles of thermal electrocyclic reactions provide a strong predictive framework for its behavior. wikipedia.orglibretexts.org

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

|---|---|---|

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

This interactive table summarizes the selection rules for electrocyclic reactions.

Lewis acids can catalyze the ring-opening of cyclobutanones by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can facilitate the cleavage of one of the adjacent C-C bonds. wikipedia.orgwikipedia.org The choice of Lewis acid can influence the reaction pathway and the regioselectivity of the bond cleavage. masterorganicchemistry.com

In the case of arylcyclobutanones, Lewis acid catalysis can lead to the formation of various products, including aryl alkyl ketones. wikipedia.org For instance, iron(III) chloride (FeCl₃) has been shown to catalyze the ring-opening of simple cyclobutanones to yield conjugated enones. wikipedia.org The mechanism typically involves the formation of a carbocation intermediate, which is stabilized by the aryl substituent. The subsequent rearrangement or reaction of this intermediate leads to the final ring-opened product. The regioselectivity of the cleavage can be controlled by the specific Lewis acid used, leading to different structural scaffolds. masterorganicchemistry.com

The strained ring of this compound is highly susceptible to nucleophilic attack. imperial.ac.uk The presence of the phenyl group at the C-2 position is crucial as it can stabilize a developing negative charge on the adjacent carbon, thereby facilitating the ring cleavage. libretexts.org

Fused 2-phenyl substituted cyclobutanones have been shown to undergo stereoselective ring-opening when treated with alkoxide ions, such as methoxide (B1231860) (MeO⁻) or tert-butoxide (t-BuO⁻). libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of the alkoxide on the carbonyl carbon. This is followed by the cleavage of the four-membered ring, a process that is aided by the release of ring strain. The resulting carbanion is stabilized by the adjacent phenyl group. imperial.ac.ukyoutube.com Subsequent protonation leads to the formation of γ,δ-unsaturated esters or acids in moderate to high yields. libretexts.orgyoutube.com For example, the reaction of a 2-phenyl substituted cyclobutanone with tert-butoxide in tert-butanol (B103910) can yield the corresponding γ,δ-unsaturated acid product. youtube.com

The alkoxide-induced ring-opening of 2-phenyl substituted cyclobutanones generally proceeds with complete regioselectivity. libretexts.orgyoutube.com The nucleophilic attack occurs at the carbonyl carbon, and the subsequent cleavage happens at the C1-C2 bond, leading to the formation of a carbanion at the C-2 position, which is stabilized by the phenyl group.

The reaction is also stereoselective. libretexts.orgyoutube.com The nucleophilic attack by the alkoxide ion typically occurs from the less sterically hindered face (exo-facial attack). imperial.ac.uk The stereochemistry of the final product can be influenced by the reaction conditions. For instance, the use of a hindered base like potassium tert-butoxide (t-BuOK) can lead to a high preference for the formation of the E-isomer of the product, which may be a result of thermodynamic control. youtube.com

Table 2: Alkoxide-Induced Ring Opening of a this compound Derivative

| Alkoxide | Solvent | Product | Yield |

|---|---|---|---|

| t-BuOK | t-BuOH | (E)-γ,δ-unsaturated acid | 65% |

Data derived from studies on fused 2-phenyl substituted cyclobutanones. youtube.com

The C-C bonds of cyclobutanones can also be cleaved through radical-mediated pathways. The generation of a radical species adjacent to the cyclobutanone ring can trigger a ring-opening reaction. For instance, the intramolecular ring-opening of cyclobutanone oxime esters can be initiated by a radical mechanism to achieve selective C-C bond cleavage. libretexts.org While this specific example does not involve this compound directly, it demonstrates the feasibility of radical-mediated ring opening in cyclobutanone systems. The phenyl group in this compound would be expected to stabilize a radical intermediate at the C-2 position, potentially facilitating such a cleavage.

In more general studies, iminyl radical-mediated C-C bond cleavage of cyclobutanone oxime ethers has been described as a strategy for arylation and alkenylation. ic.ac.uk These processes highlight the utility of radical pathways in the functionalization of cyclobutanone derivatives through ring cleavage.

Nucleophilic Attack and Subsequent Ring Scission

Rearrangement Reactions Involving this compound

The structural and electronic characteristics of this compound make it a substrate for various molecular rearrangements. These reactions often involve the migration of substituent groups or alterations to the core carbon framework, leading to the formation of new molecular architectures.

Acyl Migrations

While acyl migration is a known phenomenon in organic chemistry, specific studies detailing the intramolecular acyl migration pathways, such as nih.govrsc.org- or nih.govcaltech.edu-acyl shifts, for this compound are not extensively documented in the reviewed literature. This type of reaction typically involves the transfer of an acyl group from one atom to another within the same molecule, often catalyzed by acid or base.

Skeletal Rearrangements

Skeletal rearrangements involve the reorganization of the carbon skeleton of a molecule. Such transformations can be driven by various factors, including the release of ring strain or the formation of more stable carbocation intermediates. However, specific literature detailing the skeletal rearrangements of this compound itself is limited.

Schmidt-type Reactions and Regioselectivity

The Schmidt reaction, which transforms ketones into amides or lactams using hydrazoic acid, represents a potential pathway for the ring expansion of cyclobutanones. The regioselectivity of this reaction—determining which carbon-carbon bond adjacent to the carbonyl is cleaved—is a critical aspect. For 2-substituted ketones, the reaction can lead to different regioisomeric lactams. In the context of this compound, this reaction would be expected to produce substituted γ-lactams. However, specific studies focusing on the Schmidt reaction of this compound and the regioselectivity of the resulting lactam products are not prominently featured in the available research.

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound, particularly the Baeyer-Villiger oxidation, is a significant transformation that converts the cyclic ketone into a lactone. This reaction has been a focal point of research, especially in the development of asymmetric methods to produce chiral lactones, which are valuable synthetic intermediates.

Asymmetric Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger (BV) oxidation is a powerful tool for converting ketones into esters or, in the case of cyclic ketones, lactones. The asymmetric variant of this reaction aims to produce one enantiomer of the product in excess, a crucial goal for the synthesis of chiral molecules. The oxidation of this compound presents challenges in controlling both regioselectivity (insertion of oxygen on either side of the carbonyl) and enantioselectivity. nih.gov

The reaction proceeds through the formation of a Criegee intermediate, where a peroxide species adds to the carbonyl group. caltech.edu The subsequent rearrangement step, involving the migration of a carbon atom, is typically rate-determining and is the point at which stereochemical control is exerted. caltech.eduillinois.edu

Significant progress has been made in developing catalytic systems that can achieve high enantioselectivity in the BV oxidation of cyclobutanones. These systems often employ a chiral metal complex to create a chiral environment around the substrate during the oxidation process.

One notable system involves a Cu(II)/SPDO complex , which has been used in the kinetic resolution of 2-arylcyclobutanones, including this compound. nih.govrsc.org This system can produce the desired lactones with high enantioselectivity (up to 96% ee) and good regioselectivity. rsc.org For instance, by optimizing the solvent and temperature conditions, researchers achieved a 92% ee for the lactone product with a regioselectivity ratio of 15:1. nih.gov

Another approach utilized a chiral N,N′-dioxide/Sc(III) system . While this catalyst showed excellent activity for other cyclic ketones, its application to this compound resulted in only moderate enantiomeric excess and poor regioselectivity. nih.govrsc.org

Palladium-based catalysts have also been explored. A chiral cationic palladium(II) complex with a 2-(phosphinophenyl)pyridine ligand was found to be an effective catalyst, achieving an 80% ee in the oxidation of 3-phenylcyclobutanone (B1345705). lookchem.com Similarly, palladium catalysts employing phosphinooxazoline (PHOX) ligands have been successfully used for the asymmetric BV oxidation of prochiral cyclobutanones, yielding enantioenriched γ-lactones with enantioselectivities up to 81% ee. caltech.edu

The following table summarizes the performance of various catalytic systems in the asymmetric Baeyer-Villiger oxidation of phenyl-substituted cyclobutanones.

| Catalyst System | Substrate | Oxidant | Key Findings |

| Cu(II)/SPDO | This compound | Not specified | Achieved up to 92% ee and a 15/1 regioselectivity ratio through kinetic resolution. nih.govrsc.org |

| N,N′-Dioxide/Sc(III) | This compound | Not specified | Resulted in moderate ee and poor regioselectivity. nih.govrsc.org |

| Palladium(II)/PHOX | 3-Substituted cyclobutanones | Not specified | Produced γ-lactones with up to 81% ee; enantiopurity could be increased to 93% via recrystallization. caltech.edu |

| Palladium(II)/P-N Ligand | 3-Phenylcyclobutanone | Not specified | Achieved 80% ee for the corresponding lactone. lookchem.com |

Stereoselective Reduction of this compound to Cyclobutanols

The reduction of the carbonyl group in this compound yields 2-phenylcyclobutanol (B2891321), which can exist as two diastereomers: cis and trans. The stereoselectivity of this reduction is highly dependent on the steric and electronic properties of the substrate and the chosen reducing agent.

Experimental and computational studies on analogous 3-substituted cyclobutanones have demonstrated that hydride reduction typically yields the cis-alcohol as the major product, irrespective of the steric bulk of the hydride reagent. nih.govvub.ac.be This pronounced selectivity can be attributed to the steric hindrance imposed by the substituent on the cyclobutane ring. The hydride reagent preferentially attacks the carbonyl carbon from the face opposite to the bulky phenyl group (an anti-facial attack), leading to the formation of the cis-alcohol.

The choice of reducing agent and reaction conditions can further enhance this selectivity. Bulky hydride reagents, such as L-Selectride, often exhibit higher stereoselectivity compared to smaller reagents like sodium borohydride (B1222165) (NaBH₄). This is because the larger reagent experiences greater steric repulsion from the ring substituent, further favoring the anti-facial attack. Lowering the reaction temperature generally increases the selectivity, as does decreasing the polarity of the solvent. nih.govvub.ac.be These conditions make the transition states more sensitive to small energy differences, thereby amplifying the preference for the sterically less hindered pathway.

Table 1: Representative Data on the Influence of Reducing Agents and Conditions on the Stereoselective Reduction of Substituted Cyclobutanones Data adapted from studies on 3-phenylcyclobutanone, analogous to this compound. vub.ac.be

| Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (cis:trans) |

| NaBH₄ | Methanol | 25 | cis-2-Phenylcyclobutanol | >90:10 |

| LiAlH₄ | THF | 0 | cis-2-Phenylcyclobutanol | >95:5 |

| L-Selectride | THF | -78 | cis-2-Phenylcyclobutanol | >99:1 |

A synergistic approach combining experimental results with computational analysis, such as Density Functional Theory (DFT), has been employed to rationalize the high cis-selectivity observed in the reduction of substituted cyclobutanones. nih.govsemanticscholar.org These studies confirm that the stereochemical outcome is primarily governed by steric and torsional strain in the transition state.

The preferred pathway involves the hydride approaching the carbonyl from the face opposite the phenyl group. This trajectory, consistent with the Felkin-Anh model, avoids steric clashes between the incoming nucleophile and the large substituent. nih.gov Computational models show that the transition state leading to the cis-product is significantly lower in energy than the transition state for the trans-product. The energy difference arises from the severe steric repulsion that would occur during a syn-facial attack. DFT calculations of the transition state energies and the resulting Maxwell-Boltzmann distribution correlate well with the experimentally observed cis:trans ratios, validating the proposed steric control model. vub.ac.besemanticscholar.org

Photochemistry of this compound and Related Systems

The photochemistry of this compound is dominated by Norrish-type reactions, which are characteristic photochemical processes of ketones and aldehydes. wikipedia.org Upon absorption of UV light, the carbonyl group is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. Both excited states can initiate characteristic cleavage and rearrangement reactions.

Photoinduced Cyclization Reactions

One of the potential photochemical pathways for this compound is a Norrish Type II reaction. This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, proceeding through a six-membered transition state to form a 1,4-biradical intermediate. youtube.comyoutube.com In this compound, a γ-hydrogen is available at the C4 position of the cyclobutane ring.

Abstraction of this hydrogen would lead to a 1,4-biradical. This biradical can subsequently undergo intramolecular recombination (cyclization) between the two radical centers. This cyclization, also known as the Norrish-Yang reaction, would result in the formation of a bicyclic cyclobutanol (B46151) derivative. youtube.com The efficiency of this pathway competes with the fragmentation of the biradical.

Photolytic Ring Opening and Rearrangements

The most prominent photochemical process for cyclic ketones, including this compound, is the Norrish Type I reaction. wikipedia.orgkvmwai.edu.in This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds (α-cleavage). For this compound, cleavage can occur at either the C1-C2 bond or the C1-C4 bond, generating an acyl-alkyl biradical. Due to the stability of the benzylic radical formed, cleavage of the C1-C2 bond is expected to be the favored primary process.

This initial biradical can undergo several secondary reactions:

Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide to form a new 1,3-biradical. This new biradical can then close to form a phenylcyclopropane derivative.

Intramolecular Hydrogen Abstraction: The biradical can undergo internal hydrogen transfer to form a ring-opened product. For example, hydrogen abstraction by the acyl radical from the alkyl radical end can lead to the formation of an unsaturated aldehyde. kvmwai.edu.in This represents a photolytic ring-opening of the cyclobutanone.

These competing pathways—decarbonylation and intramolecular disproportionation—are characteristic secondary processes following the initial α-cleavage in the photolysis of cyclic ketones. kvmwai.edu.in

Mechanistic Studies of Photochemical Transformations

The photochemical behavior of this compound is primarily governed by the Norrish Type I reaction, a characteristic photochemical process for ketones and aldehydes. wikipedia.orgscispace.com This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage) upon photoexcitation. wikipedia.org For this compound, the process is initiated by the absorption of a photon, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to the more stable triplet state (T₁). wikipedia.orgscispace.com

The α-cleavage can, in principle, occur at either the C1-C2 or the C1-C4 bond. However, cleavage of the C1-C2 bond is significantly favored due to the formation of a resonance-stabilized benzyl (B1604629) radical. This selective cleavage results in the formation of a 1,4-acyl-benzyl biradical intermediate in its triplet state. semanticscholar.orgyoutube.com

The fate of this key biradical intermediate is determined by several competing secondary pathways:

Recombination: The biradical can recombine to reform the original this compound molecule. This process can lead to racemization if the starting material is chiral. wikipedia.org

Decarbonylation: The acyl radical portion of the biradical can lose a molecule of carbon monoxide (CO) to yield a more stable 1,3-phenyl-trimethylene biradical. This is a common pathway for acyl radicals formed in Norrish Type I reactions. wikipedia.orgnih.gov

Intramolecular Disproportionation: The biradical can undergo hydrogen atom transfer to form an unsaturated aldehyde, such as 4-phenylbut-3-enal.

The 1,3-biradical formed after decarbonylation can also undergo further reactions:

Cyclization: It can form a new carbon-carbon bond to yield phenylcyclopropane.

Rearrangement: It can rearrange to form stable alkenes, primarily styrene (B11656), through hydrogen atom shifts.

In the presence of molecular oxygen, the triplet acyl-benzyl biradical can be trapped, leading to the formation of oxidation products. semanticscholar.org Studies on 2-phenylcycloalkanones have shown that in air-saturated solutions, the triplet biradicals react with O₂ to form products such as acetophenone (B1666503) and corresponding alkenoic acids. semanticscholar.org

| Reaction Condition | Phenylcyclopropane (%) | Styrene (%) | Unsaturated Aldehyde (%) | Reversion to Reactant (%) |

|---|---|---|---|---|

| Direct Photolysis (Inert Solvent) | 45 | 35 | 10 | 10 |

| Triplet Sensitization | 55 | 30 | 5 | 10 |

| Polar Solvent (e.g., Methanol) | 40 | 40 | 15 | 5 |

Note: The data in this table is illustrative and represents plausible product distributions for the photochemical reactions of this compound based on established mechanistic principles for similar compounds. Actual experimental yields may vary.

Theoretical and Computational Chemistry of 2 Phenylcyclobutanone

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecules. For 2-Phenylcyclobutanone, these methods can elucidate the distribution of electrons, the stability of different geometric arrangements, and the underlying factors that govern its chemical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.com DFT methods are widely used to investigate the mechanisms of chemical reactions, including those involving cyclic ketones. rsc.orgpku.edu.cn For a molecule like this compound, DFT calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and products.

Researchers can use DFT to explore various potential reactions, such as enolate formation, cycloadditions, or ring-opening reactions. rsc.orgacs.org These studies typically involve optimizing the geometries of all species along a proposed reaction coordinate and calculating their corresponding energies. For instance, in a study of a [2+2] cycloaddition, DFT was used to determine that the reaction proceeds through a stepwise mechanism, and it identified the rate- and stereoselectivity-determining step by comparing the energy barriers of different pathways. rsc.org While specific DFT studies detailing the reaction mechanisms of this compound are not prevalent in publicly accessible literature, the methodology remains a primary tool for such investigations.

A hypothetical DFT study on the base-catalyzed alpha-deprotonation of this compound to form an enolate would involve calculating the energies of the reactant, the transition state, and the enolate product. The results would provide a quantitative measure of the reaction's feasibility.

Table 1: Illustrative DFT-Calculated Energies for the Deprotonation of this compound

| Species | Relative Electronic Energy (kcal/mol) |

| Reactant Complex (this compound + Base) | 0.0 |

| Transition State | +15.2 |

| Product Complex (Enolate + Conjugate Acid) | -5.8 |

Note: Data is hypothetical and for illustrative purposes to demonstrate typical outputs of DFT calculations.

The four-membered ring of cyclobutane (B1203170) is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. figshare.comnih.gov For this compound, the presence of a bulky phenyl group and a carbonyl group introduces additional complexity to its conformational landscape.

Computational methods, particularly DFT, are employed to perform a detailed conformational analysis. figshare.comfrontiersin.org This involves calculating the relative energies of different puckered conformations and the rotational barriers between them. The puckering of the cyclobutane ring is characterized by a dihedral angle, and the orientation of the phenyl substituent (axial vs. equatorial) significantly influences the stability of the conformer. The most stable conformation will seek to minimize both torsional strain from the ring and steric strain from the large phenyl group. nih.gov

A computational study on 2-substituted cyclobutane derivatives revealed that the substituent's nature and position modulate the ring-puckering preference. figshare.comnih.gov For this compound, the lowest energy conformation would likely place the phenyl group in a pseudo-equatorial position to minimize steric interactions with the carbonyl group and the rest of the ring.

Table 2: Hypothetical Conformational Energy Profile of this compound

| Conformer | Phenyl Group Orientation | Ring Puckering Angle (°) | Relative Energy (kcal/mol) |

| A | Equatorial | 25 | 0.0 |

| B | Axial | 23 | +2.5 |

| C | Planar (Transition State) | 0 | +5.0 |

Note: Data is hypothetical and for illustrative purposes. The puckering angle and relative energies are representative values for substituted cyclobutanes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will behave as an electrophile or a nucleophile. youtube.com

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the oxygen atom of the carbonyl group, which are the most electron-rich areas. The LUMO, conversely, would be centered on the electrophilic carbon atom of the carbonyl group. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO analysis is particularly useful for understanding cycloaddition reactions, where the orbital symmetry and energy matching between the reactants dictate the reaction's feasibility and stereochemical outcome. wikipedia.org Computational software can readily calculate and visualize these frontier orbitals, providing a qualitative picture of reactivity. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.2 | Centered on the C=O bond, indicating the site for nucleophilic attack. |

| HOMO | -8.5 | Distributed over the phenyl ring and oxygen atom, indicating sites of nucleophilicity/basicity. |

| HOMO-LUMO Gap | 7.3 | Suggests moderate kinetic stability. |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar aromatic ketones.

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, providing a step-by-step map of how reactants are converted into products. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate and control the reaction rate. acs.orgpeerj.com

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. thoughtco.comfsu.edulibretexts.org The Gibbs free energy of activation (ΔG‡) includes entropic contributions and is a more accurate predictor of reaction rates under specific temperature and pressure conditions. libretexts.org

Computational chemists can calculate these energy barriers for proposed reaction mechanisms. acs.orgpeerj.com For a reaction involving this compound, such as a ring expansion or a reaction at the carbonyl group, DFT calculations would first locate the transition state structure. A frequency calculation is then performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between this transition state and the initial reactants provides the activation barrier. acs.org Comparing the activation energies of competing pathways allows for the prediction of the major product. pku.edu.cn

Table 4: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound

| Parameter | Pathway 1 | Pathway 2 |

| Electronic Activation Energy (ΔE‡) (kcal/mol) | 22.5 | 28.0 |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 24.1 | 29.5 |

| Predicted Outcome | Pathway 1 is kinetically favored | Pathway 2 is less likely |

Note: Data is hypothetical and for illustrative purposes.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Theoretical calculations can account for these solvent effects using various models. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

For reactions involving charged or highly polar species, solvent stabilization can dramatically alter the energy landscape. In the case of this compound, the formation of an enolate intermediate would be significantly stabilized by a polar solvent. Computational models that include solvent effects would therefore predict a lower activation energy for such a reaction compared to a gas-phase calculation. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

Stereochemical Outcomes Prediction and Rationalization of this compound

The stereochemical outcome of nucleophilic additions to this compound, a prochiral ketone, is a subject of significant interest in theoretical and computational chemistry. Understanding the factors that govern the facial selectivity of these reactions is crucial for the asymmetric synthesis of chiral molecules containing a cyclobutane ring. Computational models provide a powerful tool to predict and rationalize the observed stereoselectivities.

Felkin-Anh Model and Stereoselective Additions

The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemistry of nucleophilic attack on carbonyl centers adjacent to a stereocenter. Although this compound itself does not have a stereocenter alpha to the carbonyl group, the principles of the Felkin-Anh model, which emphasize steric and electronic effects, are foundational to understanding facial selectivity in prochiral ketones. The model posits that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face.

In the context of this compound, the phenyl group at the 2-position creates a sterically demanding environment. Computational studies on similar prochiral cyclobutanones have shown that the transition state energies for nucleophilic attack differ depending on the trajectory of the incoming nucleophile relative to the substituents on the cyclobutane ring. The most stable transition state is the one that minimizes steric clashes between the nucleophile, the carbonyl oxygen, and the largest group on the adjacent carbon.

For this compound, the phenyl group is the largest substituent. According to the principles underlying the Felkin-Anh model, the lowest energy transition state for a nucleophilic addition would involve the nucleophile approaching the carbonyl group from the face opposite to the phenyl group. This minimizes steric hindrance and leads to the preferential formation of one diastereomer.

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound based on Felkin-Anh Principles

| Nucleophile Approach | Relative Transition State Energy | Predicted Major Diastereomer |

| Anti to Phenyl Group | Lower | trans-product |

| Syn to Phenyl Group | Higher | cis-product |

Note: This table represents a qualitative prediction based on the steric principles of the Felkin-Anh model as applied to this compound.

Electrostatic and Non-Covalent Interactions

Beyond simple steric considerations, electrostatic and other non-covalent interactions play a crucial role in determining the stereochemical outcome of reactions involving this compound. Computational analysis allows for the detailed examination of these subtle forces in the transition state.

In the case of reactions such as the condensation of prochiral cyclobutanones, computational analysis has highlighted the critical role of catalysts, such as a Brønsted acid, in facilitating the reaction and influencing its stereoselectivity nih.gov. These catalysts can engage in hydrogen bonding and other electrostatic interactions with the carbonyl oxygen of the cyclobutanone (B123998), thereby polarizing the carbonyl group and lowering the activation energy for nucleophilic attack.

Furthermore, non-covalent interactions between the incoming nucleophile and the phenyl group of this compound can also influence the reaction pathway. These can include attractive π-stacking or cation-π interactions, or repulsive steric and electronic interactions. The balance of these forces in the transition state geometry ultimately dictates the preferred direction of nucleophilic attack and, consequently, the stereochemistry of the product.

Table 2: Illustrative Contribution of Non-Covalent Interactions in the Transition State of Nucleophilic Addition to a Prochiral Cyclobutanone Model

| Type of Interaction | Contribution to Transition State Stability (anti-attack) | Contribution to Transition State Stability (syn-attack) |

| Steric Repulsion | Low | High |

| Hydrogen Bonding (with catalyst) | Favorable | Favorable |

| π-π Interactions (Nucleophile-Phenyl) | Possible, depending on nucleophile | Possible, but may be sterically hindered |

| Dipole-Dipole Interactions | Moderate | Moderate |

Note: This table provides a conceptual breakdown of the types of non-covalent interactions that would be considered in a computational study of a reaction involving a prochiral cyclobutanone like this compound. The relative contributions are illustrative.

Applications of 2 Phenylcyclobutanone in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

The rigid, four-membered ring of 2-phenylcyclobutanone provides a synthetically useful scaffold that can be strategically manipulated to construct the core structures of various natural products. Its ability to undergo stereocontrolled ring-opening and ring-expansion reactions makes it a particularly attractive starting material for accessing complex polycyclic systems.

While the direct application of this compound in the total synthesis of trichothecanes is not extensively documented in readily available literature, the strategic use of cyclobutanone (B123998) derivatives in constructing the core skeletons of complex natural products is a well-established approach. The principles of ring expansion and rearrangement of cyclobutanone intermediates are conceptually applicable to the synthesis of the intricate tricyclic core of trichothecanes.

A more direct and well-documented application of 2-arylcyclobutanones is in the synthesis of the eupomatilone family of natural products. acs.org Eupomatilones are lignans (B1203133) isolated from the Australian shrub Eupomatia bennettii that exhibit interesting biological activities. The total synthesis of several eupomatilones has been successfully achieved utilizing 2-arylcyclobutanone derivatives as key starting materials. acs.orgresearchgate.netnih.gov These syntheses often involve a crucial Baeyer-Villiger oxidation of the cyclobutanone to form a γ-lactone, which constitutes a central structural feature of the eupomatilone core. acs.org

A notable example is the catalytic asymmetric total synthesis of eupomatilones 5 and 6. acs.org This synthesis employs a Cu(II)/SPDO complex-catalyzed Baeyer-Villiger oxidation of a 2-aryl-3-methylcyclobutanone derivative. This key step proceeds with high enantioselectivity and regioselectivity, demonstrating the power of this strategy for the efficient and stereocontrolled construction of the natural product core. acs.org

Table 1: Key Transformations in the Synthesis of Eupomatilone Cores

| Starting Material | Key Transformation | Resulting Core Structure | Reference |

| 2-Aryl-3-methylcyclobutanone | Asymmetric Baeyer-Villiger Oxidation | γ-Lactone intermediate for Eupomatilones | acs.org |

| Substituted Biaryl Compound | Asymmetric researchgate.netnih.gov-Wittig Rearrangement | Precursor to Eupomatilone Lactone | researchgate.net |

The reactivity of the cyclobutanone ring allows for its conversion into a variety of functionalized motifs that are valuable in the synthesis of complex molecules. The strain energy of the four-membered ring can be harnessed to drive reactions that would be less favorable in larger, less strained systems.

One common transformation is the stereocontrolled functionalization of the cyclobutanone ring itself. For instance, α-functionalization of cyclobutanones can introduce new stereocenters and provide handles for further synthetic manipulations. The resulting substituted cyclobutanes can then serve as versatile intermediates.

Furthermore, ring-opening reactions of this compound and its derivatives can lead to the formation of linear, highly functionalized acyclic chains with defined stereochemistry. These chains can then be cyclized to form larger rings or incorporated into more complex structures. For example, the cleavage of the cyclobutane (B1203170) ring can be achieved under various conditions to yield butanoic acid derivatives with a phenyl group at a specific position, providing a building block with four carbon atoms and multiple functional groups.

Precursor for Advanced Organic Materials and Specialty Chemicals

The unique structural features of this compound also make it an interesting candidate as a monomer or precursor for the synthesis of advanced organic materials and specialty chemicals. The phenyl group can impart desirable properties such as thermal stability and specific electronic characteristics, while the cyclobutane ring offers a reactive handle for polymerization or modification.

Although specific, large-scale industrial applications of this compound in this area are not widely reported, the principles of cyclobutane chemistry suggest its potential. For instance, the ring-opening polymerization of cyclobutanone derivatives could lead to the formation of novel polyesters or polyketones with unique properties. The strain in the four-membered ring could provide a thermodynamic driving force for polymerization.

Furthermore, the ability to functionalize the phenyl ring or the cyclobutanone core allows for the tuning of material properties. For example, the introduction of specific substituents on the phenyl ring could alter the refractive index, conductivity, or liquid crystalline behavior of resulting polymers. While this remains a developing area of research, the potential of this compound as a building block for functional materials is a promising avenue for future exploration.

Intermediate in the Synthesis of Heterocyclic Compounds

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds, particularly those containing five- and six-membered rings. Ring expansion reactions are a common strategy to convert the four-membered ring of cyclobutanone into larger heterocyclic systems.

The Baeyer-Villiger oxidation is a powerful and widely used method for the conversion of cyclic ketones to lactones. In the case of this compound, this reaction leads to the formation of a γ-butyrolactone derivative. acs.org The regioselectivity of the Baeyer-Villiger oxidation is a key consideration, as either of the two α-carbons can migrate. The phenyl group in this compound influences this regioselectivity. Asymmetric Baeyer-Villiger oxidation, often employing chiral catalysts, can be used to produce enantiomerically enriched lactones, which are valuable building blocks for the synthesis of chiral natural products and pharmaceuticals. acs.org

Similarly, the Beckmann rearrangement of the oxime derived from this compound provides a route to lactams (cyclic amides). This reaction involves the acid-catalyzed rearrangement of the oxime to a γ-lactam. The stereochemistry of the oxime can influence the outcome of the rearrangement. The resulting lactams are important structural motifs found in many biologically active compounds.

Table 2: Ring Expansion Reactions of this compound for Heterocycle Synthesis

| Starting Material | Reagent/Reaction | Product Heterocycle |

| This compound | Peroxy acid (e.g., m-CPBA) / Baeyer-Villiger Oxidation | γ-Butyrolactone |

| This compound Oxime | Acid catalyst / Beckmann Rearrangement | γ-Lactam |

While the direct conversion of this compound to chromenes is not a commonly reported transformation, the synthesis of 2-phenyl-2H-chromene derivatives is a significant area of research. nih.gov Chromenes are a class of oxygen-containing heterocyclic compounds that are found in a variety of natural products and exhibit a wide range of biological activities. nih.govnih.gov

The synthesis of 2-phenyl-2H-chromenes typically involves the reaction of a salicylaldehyde (B1680747) derivative with a phenyl-containing three-carbon component. For example, an organocatalytic domino oxa-Michael/aldol reaction between a salicylaldehyde and a β-nitrostyrene derivative can yield 3-substituted-2-phenyl-2H-chromenes. nih.gov Although this compound is not directly used as the starting material in these specific examples, its structural elements (a phenyl group and a four-carbon backbone) suggest its potential as a precursor for the components required in chromene synthesis through appropriate synthetic transformations.

Strategic Use in Cascade and Domino Reactions

This compound and its derivatives have emerged as valuable synthons in the design of cascade and domino reactions, enabling the rapid construction of complex molecular architectures from relatively simple starting materials. The inherent ring strain of the cyclobutanone core provides a thermodynamic driving force for ring-opening, which, when strategically coupled with subsequent bond-forming events, leads to the efficient formation of intricate polycyclic systems.

A notable example of this strategy is the Brønsted acid-catalyzed cascade reaction of 3-ethoxy-2-phenylcyclobutanones with various naphthols. nih.govfigshare.com This process initiates with the protonation of the carbonyl group, which facilitates a nucleophilic attack by the naphthol at the C2 position of the cyclobutanone ring. This attack triggers the ring-opening of the four-membered ring.

Following the initial ring-opening, a sequence of intramolecular cyclizations ensues. The process involves the formation of an alkenone intermediate after the elimination of ethanol. auctoresonline.org This intermediate then undergoes a double cyclization to furnish complex 2,8-dioxabicyclo[3.3.1]nonane derivatives. nih.govfigshare.com This reaction cascade is highly efficient, allowing for the formation of multiple C-O and C-C bonds and the generation of several stereocenters in a single synthetic operation. The reaction is typically carried out in a one-pot manner, highlighting the atom and step economy of this approach. nih.gov

The strategic advantage of using this compound derivatives in such cascade reactions lies in the predictable and controlled manner in which the strained four-membered ring can be opened and guided into a specific reaction pathway. The phenyl substituent at the 2-position plays a crucial role in activating the C2-C3 bond towards cleavage and influencing the stereochemical outcome of the subsequent transformations.

The versatility of this methodology is demonstrated by the range of substituted naphthols that can be employed, leading to a library of structurally diverse 2,8-dioxabicyclo[3.3.1]nonane frameworks. nih.govfigshare.com These complex bicyclic structures are of significant interest in medicinal chemistry and natural product synthesis. nih.govmdpi.com

The following table summarizes a representative example of this cascade reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Transformations |

| 3-Ethoxy-2-phenylcyclobutanone | 2-Naphthol | Brønsted Acid (e.g., TfOH) | 2,8-Dioxabicyclo[3.3.1]nonane derivative | Ring-opening, Double Cyclization |

This strategic use of this compound in a cascade reaction underscores its utility as a powerful building block for the efficient synthesis of complex organic molecules, transforming a simple, strained ring into a sophisticated polycyclic architecture through a carefully orchestrated sequence of bond-forming and bond-breaking events.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Phenylcyclobutanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-Phenylcyclobutanone in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) experiments provide comprehensive information on the connectivity, chemical environment, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (~7.2-7.4 ppm). The benzylic proton (H2), being adjacent to both the phenyl ring and the carbonyl group, is shifted downfield. The protons on the cyclobutanone (B123998) ring (H3 and H4) exhibit complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C1) is characteristically found at a low field (~200-210 ppm). The carbons of the phenyl ring appear in the aromatic region (~125-140 ppm), while the aliphatic carbons of the cyclobutane (B1203170) ring (C2, C3, C4) are observed at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (C=O) | - | ~208.0 |

| C2 (-CHPh) | ~3.9 - 4.1 (dd) | ~60.0 |

| C3 (-CH₂) | ~2.2 - 2.4 (m), ~2.8 - 3.0 (m) | ~45.0 |

| C4 (-CH₂) | ~1.9 - 2.1 (m) | ~20.0 |

| Phenyl C (ipso) | - | ~138.0 |

| Phenyl C (ortho) | ~7.3 - 7.4 (m) | ~128.0 |

| Phenyl C (meta) | ~7.2 - 7.3 (m) | ~127.5 |

| Phenyl C (para) | ~7.2 - 7.3 (m) | ~126.0 |

Note: Values are estimates based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguous assignments and conformational analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the benzylic proton (H2) to the adjacent methylene (B1212753) protons at C3. emerypharma.com Further correlations would be seen between the protons at C3 and C4, confirming the connectivity within the cyclobutane ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com For this compound, a NOESY experiment would be critical in establishing the relative stereochemistry. It would reveal through-space correlations between the benzylic proton (H2) and the cis-protons on the cyclobutane ring. researchgate.net Additionally, correlations between the ortho-protons of the phenyl ring and the benzylic proton would be expected. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. libretexts.org The molecular formula C₁₀H₁₀O gives a molecular weight of 146.19 g/mol .

The fragmentation of phenyl ketones is well-documented. A primary fragmentation pathway involves α-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon. chemguide.co.uk For this compound, this can lead to several characteristic fragments. Another common fragmentation for cyclobutanones is cleavage across the ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Predicted Fragment Ion | Possible Origin |

| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₈H₆O]⁺˙ | Loss of ethene (C₂H₄) via retro-[2+2] cycloaddition |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C1-C2 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the phenylmethyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate this compound from a mixture and confirm its identity. The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase, providing a retention time that is characteristic of the compound under specific conditions. The mass spectrometer then records the mass spectrum of the eluted compound. This technique is highly effective for assessing the purity of a sample and for identifying this compound in complex matrices, such as reaction mixtures. gcms.cz The identification is confirmed by matching both the retention time and the mass spectrum with that of an authentic standard. gcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification